SB 201076 -

SB 201076

Catalog Number: EVT-1579938
CAS Number:
Molecular Formula: C18H24Cl2O6
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SB 201076 is classified as a small molecule inhibitor within the category of metabolic inhibitors. Its primary source of development is linked to pharmaceutical research focused on metabolic diseases, particularly those related to lipid metabolism. The compound has been studied extensively in preclinical models to evaluate its pharmacological effects on lipid profiles and metabolic regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of SB 201076 typically involves the preparation of the gamma-lactone prodrug, SB 204990, which is then metabolized to yield SB 201076. The synthetic pathway includes several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Lactonization: A key step involves forming the lactone structure, which is crucial for the compound's activity.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity suitable for biological assays.

The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies.

Molecular Structure Analysis

Structure and Data

SB 201076 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with ATP citrate lyase. The molecular formula is C₁₃H₁₅O₄S, with a molecular weight of approximately 273.33 g/mol.

  • Structural Features:
    • Contains a sulfonamide group, which is critical for its inhibitory activity.
    • The presence of hydroxyl groups enhances solubility and bioactivity.

The three-dimensional conformation of SB 201076 allows it to fit into the active site of ATP citrate lyase, effectively blocking substrate access.

Chemical Reactions Analysis

Reactions and Technical Details

SB 201076 primarily functions through competitive inhibition of ATP citrate lyase. The mechanism involves:

  1. Binding to Active Site: SB 201076 competes with citrate for binding to the enzyme's active site.
  2. Inhibition of Catalysis: By occupying this site, it prevents the conversion of citrate into acetyl-CoA, thereby reducing lipid synthesis.

Research indicates that the inhibition constant (Ki) for SB 201076 is approximately 1 µM, demonstrating its potency as an inhibitor in biochemical assays .

Mechanism of Action

Process and Data

The mechanism of action for SB 201076 involves several key processes:

  1. Inhibition of Lipid Synthesis: By inhibiting ATP citrate lyase, SB 201076 significantly reduces the levels of acetyl-CoA available for fatty acid and cholesterol synthesis.
  2. Regulation of Plasma Lipids: In vivo studies have shown that administration of SB 204990 (the prodrug) leads to decreased plasma cholesterol and triglyceride levels in animal models .
  3. Cellular Effects: In Hep G2 cells, treatment with SB 201076 resulted in dose-dependent reductions in cholesterol (up to 91%) and fatty acid synthesis (up to 82%) .

This inhibition aligns with metabolic pathways where excess acetyl-CoA contributes to lipogenesis, thus positioning SB 201076 as a potential therapeutic agent for metabolic disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; moderate solubility in water due to polar functional groups.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Relevant data from studies indicate that the compound exhibits favorable pharmacokinetic properties when administered orally, leading to significant absorption and distribution within biological systems .

Applications

Scientific Uses

SB 201076 has significant potential applications in various scientific fields:

  1. Metabolic Research: Used as a tool compound to study lipid metabolism pathways and their regulation.
  2. Pharmaceutical Development: Investigated as a candidate for treating conditions such as dyslipidemia, obesity, and related metabolic disorders.
  3. Biochemical Assays: Employed in high-throughput screening assays aimed at discovering new inhibitors of ATP citrate lyase .
Introduction to SB 201076: Context and Significance

Systematic and Common Nomenclature

The formal chemical name assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules is (S)-(3R,5S)-3-Carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid [1]. This name precisely defines the carbon chain length (undecanoic acid, 11 carbons), the positions of the carboxy groups (C-1 and C-3), the hydroxyl groups (C-3 and C-5), the dichlorophenyl substituent attached to C-11, and the relative stereochemistry at the chiral centers (C-3 and C-5). The asterisks () associated with the R/S descriptors at C-3 and C-5 indicate that the *relative stereochemistry was defined, but the absolute configuration may not have been fully specified in early reports. Common synonyms used predominantly in the pharmacological literature include SB-201076, SB 201076, and SB201076 [1] [6].

Molecular Structure and Key Features

SB-201076 possesses a C18 backbone characterized by several critical structural elements that define its activity and properties [1] [7]:

  • Dicarboxylic Acid System: Two terminal carboxylic acid groups (-COOH) at C-1 and C-3. This moiety is essential for mimicking citrate and binding within the ACLY active site but confers high polarity and poor membrane permeability.
  • Hydroxyl Groups: Hydroxyl (-OH) substituents at the C-3 and C-5 positions. The hydroxyl at C-3 is part of the chiral center and contributes significantly to hydrogen bonding within the enzyme's catalytic pocket.
  • Aliphatic Spacer: An extended hydrophobic alkyl chain (hexyl linker) connecting the central core to the aromatic ring system.
  • Aromatic Pharmacophore: A terminal 2,4-dichlorophenyl ring. This lipophilic group is crucial for high-affinity binding, interacting with a hydrophobic region adjacent to the citrate binding site in ACLY, as predicted by design strategies targeting the CoA binding site similarity with HMG-CoA reductase [7] [9].
  • Stereochemistry: Chiral centers exist at C-3 (bearing both the carboxylic acid and hydroxyl group) and C-5 (bearing the hydroxyl group). The specified (S)-(3R,5S) configuration is critical for optimal inhibitory potency. The specific stereochemistry governs the three-dimensional orientation required for tight binding to ACLY.
  • Physicochemical Properties: The presence of two ionizable carboxylic acids results in a highly polar, hydrophilic character at physiological pH, limiting passive diffusion across cell membranes. This property necessitated prodrug development (SB-204990) for cellular and in vivo studies.

Table 2: Structural Classification and Comparison of ACLY Inhibitors

Inhibitor ClassPrototype CompoundKey Structural FeaturesPotency (Ki or IC₅₀)Cell PermeabilityPrimary Application Focus
Citrate Analogues(-)-Hydroxycitrate (HCA)Tris-carboxylic acid, resembles citrate~3-8 µM (Ki)LowEarly research, dietary supplements
Dicarboxylic AcidsSB-201076C18 chain, dicarboxylic acid, diol, 2,4-dichlorophenyl~1 µM (Ki)Very LowTarget validation, Prodrug precursor
Lactone ProdrugsSB-204990γ-Lactone ring formed from C-1 carboxyl & C-3 hydroxylConverted to SB-201076HighPreclinical in vitro & in vivo
BenzenesulfonamidesBMS-303141Sulfonamide core, hydrophobic substituents~0.2 µM (IC₅₀)ModeratePreclinical research
Alkyl-Sulfinyl CarboxylatesBempedoic Acid (ETC-1002)Long-chain alkyl sulfoxide, diacid (activated in liver)~0.5-2.1 µM (ACLY IC₅₀ after activation)Low (Prodrug)Clinically approved (hypercholesterolemia)

Structural Evolution from Citrate Mimetics

SB-201076 represents a significant departure from earlier citrate mimetics like hydroxycitrate. While retaining the crucial dicarboxylic acid motif necessary for interacting with the citrate binding pocket of ACLY, its structure incorporates a strategically placed large hydrophobic domain (the 2,4-dichlorophenyl group connected via an alkyl chain) [7] [9]. This design was explicitly based on the hypothesis that ACLY possesses a hydrophobic binding region adjacent to its catalytic site, analogous to the hydrophobic anchor present in inhibitors of HMG-CoA reductase (e.g., statins) [7] [9]. Computational modeling and crystallography studies suggest the dichlorophenyl group occupies this hydrophobic pocket, significantly enhancing binding affinity compared to simple citrate analogues. The hydroxyl groups at C-3 and C-5 likely participate in hydrogen bonding networks within the active site, further stabilizing the inhibitor-enzyme complex [9] [11].

Properties

Product Name

SB 201076

IUPAC Name

(2S)-2-[(2S)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid

Molecular Formula

C18H24Cl2O6

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18-/m0/s1

InChI Key

NPZOIISFQXTCQN-KSSFIOAISA-N

Synonyms

SB 201076
SB-201076
SB201076

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@@H](C[C@](CC(=O)O)(C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.